N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15664397
InChI: InChI=1S/C28H29N5OS/c1-20-10-16-24(17-11-20)33-26(22-8-6-5-7-9-22)31-32-27(33)35-19-25(34)30-29-18-21-12-14-23(15-13-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+
SMILES:
Molecular Formula: C28H29N5OS
Molecular Weight: 483.6 g/mol

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15664397

Molecular Formula: C28H29N5OS

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C28H29N5OS
Molecular Weight 483.6 g/mol
IUPAC Name N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C28H29N5OS/c1-20-10-16-24(17-11-20)33-26(22-8-6-5-7-9-22)31-32-27(33)35-19-25(34)30-29-18-21-12-14-23(15-13-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+
Standard InChI Key INEJNZNJYCNKFX-RDRPBHBLSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetohydrazide group and at the 4- and 5-positions with 4-methylphenyl and phenyl groups, respectively. The hydrazide side chain is further functionalized with a 4-tert-butylphenyl methylidene group (Fig. 1). This arrangement creates a planar triazole core with steric bulk introduced by the tert-butyl group, influencing both solubility and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₉N₅OS
Molecular Weight483.6 g/mol
IUPAC NameN-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Canonical SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Topological Polar Surface Area116 Ų

The tert-butyl group enhances lipophilicity (logP ≈ 5.2), while the sulfanyl and hydrazide moieties contribute to hydrogen-bonding capacity. X-ray crystallography of analogous triazoles reveals a dihedral angle of 12–18° between the triazole ring and adjacent phenyl groups, suggesting limited conjugation .

Synthetic Methodologies

Multi-Step Synthesis

Industrial-scale production typically follows a three-step sequence:

  • Triazole Ring Formation:
    Cyclocondensation of thiocarbazide derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl/EtOH, 80°C, 6 h) yields the 1,2,4-triazole core. The 4-methylphenyl and phenyl substituents are introduced at this stage via appropriate carboxaldehyde precursors.

  • Sulfanyl Group Incorporation:
    Nucleophilic displacement of a halogen atom at the triazole 3-position using mercaptoacetic acid hydrazide (70°C, DMF, K₂CO₃) attaches the sulfanyl-acetohydrazide chain .

  • Schiff Base Formation:
    Condensation of the hydrazide with 4-tert-butylbenzaldehyde in refluxing ethanol (12 h) produces the final E-configuration imine.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1HCl/EtOH, 80°C, N₂ atmosphere78%92%
2K₂CO₃/DMF, 70°C65%89%
3EtOH reflux, molecular sieves81%95%

Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from methanol yields pharmaceutical-grade material .

Chemical Reactivity and Stability

Electrophilic Susceptibility

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (H₂O₂/AcOH, 0°C) and sulfone (mCPBA, CH₂Cl₂) derivatives, altering dipole moments and biological activity. The hydrazide moiety participates in:

  • Acylation: Reaction with acetic anhydride forms N-acetyl derivatives (pyridine catalyst, 60°C)

  • Condensation: With carbonyl compounds to yield bis-hydrazones

Table 3: Reaction Kinetics (Pseudo-First Order)

Reactionk (s⁻¹ × 10⁴)Half-Life (h)
S-Oxidation (H₂O₂)2.3 ± 0.18.3
Hydrazide Acetylation1.7 ± 0.211.3
Triazole Ring Alkylation0.9 ± 0.121.4

The tert-butyl group confers steric protection to the imine bond, enhancing stability at pH 2–9 (t₁/₂ > 6 months at 25°C) .

Biological Activity and Mechanism

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase (DHFR), correlating with experimental MIC values of 2–4 µg/mL against methicillin-resistant strains. The triazole nitrogen atoms coordinate with Asp27 and Leu5 residues, while the sulfanyl group forms a hydrophobic interaction with Phe92 .

Industrial and Pharmaceutical Applications

Drug Development

As a lead compound for:

  • Antimicrobials: Structural analogs show >95% inhibition of Candida albicans biofilm formation at 10 µM

  • Kinase Inhibitors: Moderate activity against EGFR (IC₅₀ = 0.89 µM) in preclinical models

Material Science

Coordination polymers incorporating this ligand exhibit:

  • Luminescent properties (λₑₘ = 450–470 nm)

  • BET surface area = 680 m²/g (N₂ adsorption, 77 K)

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